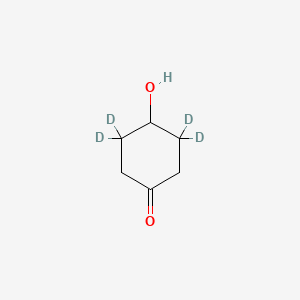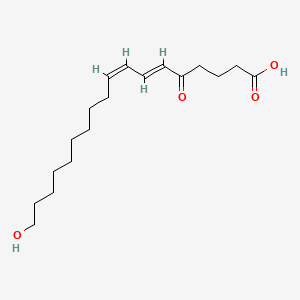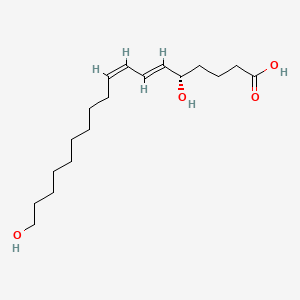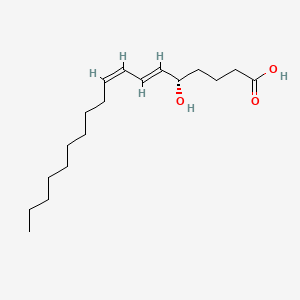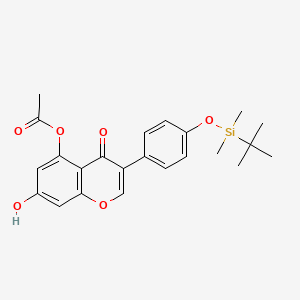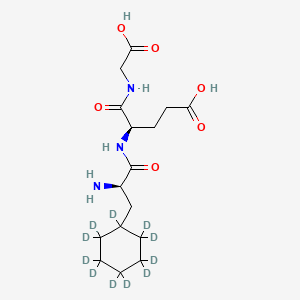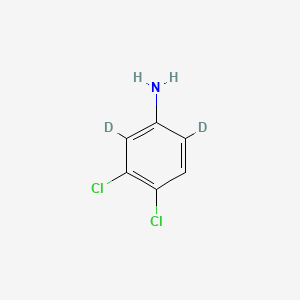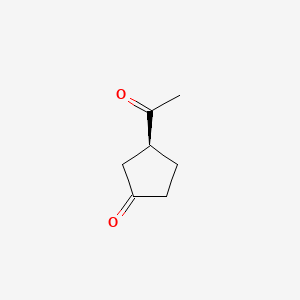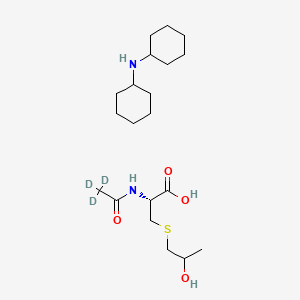
Phenindamine-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenindamine-d3 Hydrochloride is a deuterium-labeled analogue of Phenindamine, an antihistamine and anticholinergic compound. It is primarily used in scientific research to study metabolic pathways, environmental pollutants, and clinical diagnostics. The compound is characterized by its molecular formula C19H17D3ClN and a molecular weight of 300.84.
準備方法
Synthetic Routes and Reaction Conditions
Phenindamine-d3 Hydrochloride is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the Phenindamine molecule. The synthetic route typically involves the following steps:
Deuteration: Introduction of deuterium atoms into the Phenindamine molecule.
Hydrochloride Formation: Conversion of the deuterated Phenindamine into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict control of reaction parameters such as temperature, pressure, and pH to achieve the desired product quality.
化学反応の分析
Types of Reactions
Phenindamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction with nucleophiles or electrophiles to replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogues with altered functional groups .
科学的研究の応用
Phenindamine-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Applied as environmental pollutant standards for detecting air, water, soil, sediment, and food contaminants.
作用機序
Phenindamine-d3 Hydrochloride exerts its effects by competing with histamine for histamine H1-receptor sites on effector cells. By antagonizing the pharmacological effects of histamine, it reduces the intensity of allergic reactions and tissue injury responses involving histamine release . This mechanism is similar to that of other antihistamines, which decrease the normal histamine response from cells, consequently reducing allergic symptoms .
類似化合物との比較
Similar Compounds
Phenindamine: The non-deuterated analogue of Phenindamine-d3 Hydrochloride, used for similar purposes but without the deuterium labeling.
Cyproheptadine: Another antihistamine and anticholinergic compound closely related to Phenindamine.
Chlorpheniramine: A widely used antihistamine with similar pharmacological properties.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for more precise studies of metabolic pathways and environmental pollutants. The deuterium atoms provide a distinct advantage in tracking and analyzing the compound’s behavior in various biological and environmental systems.
特性
CAS番号 |
1346603-22-2 |
|---|---|
分子式 |
C19H20ClN |
分子量 |
300.8 g/mol |
IUPAC名 |
9-phenyl-2-(trideuteriomethyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyridine;hydrochloride |
InChI |
InChI=1S/C19H19N.ClH/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;/h2-10,19H,11-13H2,1H3;1H/i1D3; |
InChIキー |
QOBFRYKYYDPOEC-NIIDSAIPSA-N |
SMILES |
CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Cl |
異性体SMILES |
[2H]C([2H])([2H])N1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Cl |
正規SMILES |
CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Cl |
同義語 |
2,3,4,9-Tetrahydro-2-(methyl-d3)-9-phenyl-1H-indeno[2,1-c]pyridine Hydrochloride; 1,2,3,4-Tetrahydro-2-(methyl-d3)-9-phenyl-2-azafluorene Hydrochloride; 2-(Methyl-d3)-9-phenyl-2,3,4,9-tetrahydro-1-pyridindene Hydrochloride; Nu 1504-d3; Thephorin-d3 H |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


